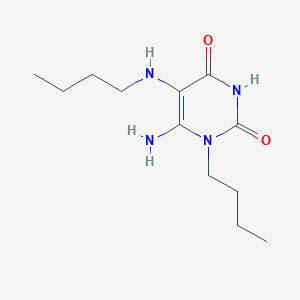

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

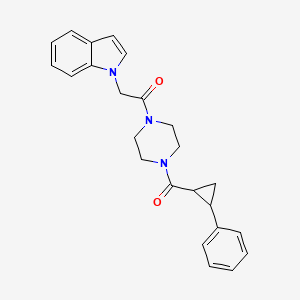

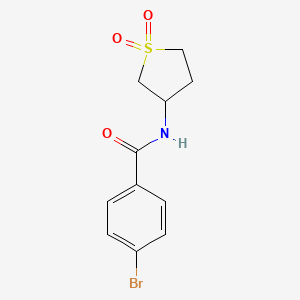

“6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H22N4O2 . It has an average mass of 254.329 Da and a monoisotopic mass of 254.174271 Da .

Synthesis Analysis

The synthesis of various pyrimidine derivatives, including “this compound”, can be catalyzed by Lewis acids . The first step in the synthesis process is the condensation between the aldehyde and urea .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a molar refractivity of 72.6±0.4 cm3, and a polar surface area of 87 Å2 . It also has a polarizability of 28.8±0.5 10-24 cm3, a surface tension of 53.7±5.0 dyne/cm, and a molar volume of 219.0±5.0 cm3 .Scientific Research Applications

Synthesis and Chemical Transformations

- Facile Construction of Substituted Pyrimidines : The compound has been utilized in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and bis-pyrimido[4,5-d]pyrimidin-2,4-diones, indicating its versatility in creating diverse molecular structures (Hamama et al., 2012).

- Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound has been used in a three-component, one-pot synthesis process, highlighting its potential in efficient and novel synthetic pathways (Bazgir et al., 2008).

Pharmaceutical and Biological Research

- Antibacterial Activity Studies : Research has been conducted on the antibacterial properties of derivatives synthesized from this compound, suggesting its potential in developing new antimicrobial agents (Bazgir & Azimi, 2013).

- Applications in Supramolecular Chemistry : The compound has been used in the synthesis of hydrogen-bonded supramolecular assemblies, indicating its importance in the field of supramolecular chemistry and materials science (Fonari et al., 2004).

Methodological Advances in Chemistry

- Efficient Synthesis Under Microwave Irradiation : Demonstrating the compound's utility in modern synthetic methods, it has been used in reactions facilitated by microwave irradiation, enhancing reaction efficiency (Gao et al., 2004).

- Mechanistic Investigations in Organic Chemistry : The compound has been instrumental in understanding reaction mechanisms, as shown in studies involving labeled derivatives for investigating thermal reactions and NO generation (Sako et al., 2000).

properties

IUPAC Name |

6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJHLGSWGZLAHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N(C(=O)NC1=O)CCCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)

![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)

![(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2381501.png)

![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)

![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)